Welcome to the BenchChem Online Store!
molecular formula C9H9BrO B184377 2-Bromo-1-indanol CAS No. 5400-80-6

2-Bromo-1-indanol

Cat. No. B184377
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04340732

Procedure details

This was prepared from indene according to the known procedure. The n.m.r. spectrum in deuteriochloroform confirmed that the product was trans-2-bromoindan-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=C1.[Br:10][C@@H:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C@H:12]1[OH:20]>[2H]C(Cl)(Cl)Cl>[Br:10][CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[C@H]1[C@@H](C2=CC=CC=C2C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[2H]C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1C(C2=CC=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04340732

Procedure details

This was prepared from indene according to the known procedure. The n.m.r. spectrum in deuteriochloroform confirmed that the product was trans-2-bromoindan-1-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C2C(=CC=CC=2)C=C1.[Br:10][C@@H:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C@H:12]1[OH:20]>[2H]C(Cl)(Cl)Cl>[Br:10][CH:11]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[C@H]1[C@@H](C2=CC=CC=C2C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[2H]C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1C(C2=CC=CC=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.